molecular formula C8H9BrOS B2402308 5-Bromo-2-methoxythioanisole CAS No. 66623-79-8

5-Bromo-2-methoxythioanisole

Cat. No.: B2402308
CAS No.: 66623-79-8
M. Wt: 233.12
InChI Key: ADJYZINEAMDEFL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxythioanisole is a chemical compound with the CAS Number: 66623-79-8 . Its IUPAC name is (5-bromo-2-methoxyphenyl) (methyl)sulfane . The molecular weight of this compound is 233.13 .


Molecular Structure Analysis

The molecular formula of this compound is C8H9BrOS . The InChI code for this compound is 1S/C8H9BrOS/c1-10-7-4-3-6 (9)5-8 (7)11-2/h3-5H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Metabolism Study

5-Bromo-2-methoxythioanisole is related to compounds studied for their metabolic pathways in various organisms. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting operative metabolic pathways (Kanamori et al., 2002).

Mercapturic Acid Formation

Zheng and Hanzlik (1992) explored the formation of bromo(monohydroxy)phenyl mercapturic acids, indicating the presence of bromomonohydroxyphenyl mercapturic acids in urine, which could be relevant to the study of similar bromo-substituted compounds like this compound (Zheng & Hanzlik, 1992).

Synthesis and Applications in Pharmaceuticals

Yi Zhang et al. (2022) developed an industrial process scale-up for synthesizing a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in manufacturing therapeutic SGLT2 inhibitors, demonstrating the importance of bromo- and methoxy-substituted compounds in pharmaceutical synthesis (Yi Zhang et al., 2022).

Antiproliferative Activities in Cancer Research

Hiroaki Saito et al. (2011) synthesized methoxy- and bromo-substituted indirubins, studying their antiproliferative activities in human neuroblastoma, a research that could parallel studies on this compound for similar applications (Hiroaki Saito et al., 2011).

Safety and Hazards

This compound is classified under the GHS07 hazard pictogram . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

While there is limited information on the future directions of 5-Bromo-2-methoxythioanisole, it’s worth noting that similar compounds are being studied for their potential applications in various fields .

Properties

IUPAC Name

4-bromo-1-methoxy-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJYZINEAMDEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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